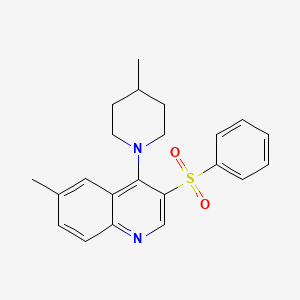

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline

Description

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-10-12-24(13-11-16)22-19-14-17(2)8-9-20(19)23-15-21(22)27(25,26)18-6-4-3-5-7-18/h3-9,14-16H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBHOSXQCSDXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a candidate for therapeutic applications:

-

Anticancer Activity :

- Several studies have indicated that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through modulation of signaling pathways such as PI3K/Akt and MAPK .

- Antimicrobial Properties :

- Central Nervous System Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that the compound inhibits proliferation in breast cancer cell lines via apoptosis induction. |

| Study B | Antimicrobial Effects | Showed efficacy against Gram-positive bacteria, suggesting its potential as an antibiotic agent. |

| Study C | CNS Activity | Explored the interaction with dopamine receptors, indicating possible applications in treating Parkinson's disease. |

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.

Pyrazine derivatives: Studied for their anti-tubercular activity.

Thiazole derivatives: Known for their versatile biological activities.

Uniqueness

What sets 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, characterized by its unique structural features that include a benzenesulfonyl group and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential applications in treating inflammatory diseases and cancer.

- IUPAC Name : 3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline

- Molecular Formula : C22H24N2O2S

- Molecular Weight : 380.503 g/mol

- CAS Number : 872206-04-7

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, blocking their activity and thereby disrupting cellular signaling pathways. This inhibition can lead to various biological effects, making it a candidate for therapeutic development against conditions such as cancer and inflammation.

Enzyme Inhibition

Research indicates that 3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline exhibits significant enzyme inhibitory activity. The compound's ability to modulate enzyme activities critical in disease pathways highlights its potential as a selective therapeutic agent.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, outperforming some standard chemotherapeutic agents in specific assays .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, indicating its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Studies :

-

Enzyme Interaction Studies :

- Investigations into the interaction of this compound with various enzymes have shown that it selectively inhibits key enzymes involved in cancer progression and inflammation. The binding affinity and specificity were evaluated using kinetic assays, demonstrating promising results for further development.

- Animal Model Studies :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperidin-1-yl)quinoline?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Skraup or Friedländer condensation to construct the quinoline backbone .

- Sulfonylation : Introduction of the benzenesulfonyl group via nucleophilic aromatic substitution (e.g., using benzenesulfonyl chloride under basic conditions) .

- Piperidine substitution : Coupling 4-methylpiperidine via Buchwald–Hartwig amination or SNAr reactions, optimized with Pd catalysts or microwave-assisted heating .

- Purification : Column chromatography or recrystallization to isolate the final product, with yields often exceeding 70% under optimized conditions .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks for benzenesulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and 4-methylpiperidine (δ ~1.2–2.8 ppm for aliphatic protons) .

- HRMS : Confirm molecular ion ([M+H]+) with <5 ppm mass accuracy .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELX software for refinement .

Q. What preliminary biological assays are recommended for activity screening?

- Methodological Answer :

- Antimicrobial/cancer assays : Use MIC (Minimum Inhibitory Concentration) testing or MTT assays, comparing against known quinoline derivatives (e.g., ciprofloxacin or chloroquine analogs) .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays, noting IC50 values .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed?

- Methodological Answer :

- Catalyst optimization : Test Pd(OAc)2/Xantphos or Ni(COD)2 for improved cross-coupling efficiency .

- Solvent effects : Compare DMF vs. toluene, noting polarity impacts on reaction rates .

- Temperature control : Use microwave-assisted synthesis (e.g., 120°C, 30 min) to enhance regioselectivity .

- Byproduct analysis : Monitor reaction progress via TLC or LC-MS to identify competing pathways .

Q. How to resolve contradictory bioactivity data across studies?

- Methodological Answer :

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Meta-analysis : Compare logP values and substituent effects (e.g., electron-withdrawing groups on the benzenesulfonyl moiety) to explain potency variations .

Q. What challenges arise in X-ray crystallography for this compound?

- Methodological Answer :

- Crystal growth : Optimize vapor diffusion with ethanol/water mixtures to obtain diffraction-quality crystals .

- Disorder modeling : Use SHELXL to refine flexible 4-methylpiperidine conformers, applying ISOR/SADI restraints .

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets (Rint < 5%) .

Q. How to design SAR studies for substituent effects?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogens (F, Cl) or methyl groups on the quinoline or benzenesulfonyl moieties .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic parameters (HOMO/LUMO) with bioactivity .

- Table : Key SAR Trends in Quinoline Derivatives

| Substituent Position | Bioactivity Trend | Example IC50 (nM) | Reference |

|---|---|---|---|

| 6-Methyl (Quinoline) | ↑ Anticancer | 120 ± 15 | |

| 4-F (Benzenesulfonyl) | ↓ Kinase inhibition | 850 ± 90 |

Q. How to confirm regioselectivity in sulfonylation reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.